Threo-3-Hydroxy-2-methylbutyric acid

Description

Contextualization within Branched-Chain Hydroxy Acid Metabolism

Threo-3-Hydroxy-2-methylbutyric acid is a recognized metabolite within the catabolism of the essential branched-chain amino acid, isoleucine. nih.govnih.gov The breakdown of isoleucine is a critical metabolic pathway that contributes to energy production. This process involves a series of enzymatic reactions, and an interruption in this pathway can lead to the accumulation of specific intermediates, including 3-hydroxy-2-methylbutyric acid. nih.gov

The formation of the related compound, 2-methyl-3-hydroxybutyryl-CoA, is a key step in this pathway. This intermediate is subsequently acted upon by the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. nih.govnih.govwikipedia.org Deficiencies in this enzyme are associated with an inborn error of isoleucine metabolism, leading to the accumulation of 2-methyl-3-hydroxybutyric acid in bodily fluids. nih.govnih.gov The free acid, this compound, has been identified in human urine. ebi.ac.uk

The metabolic pathway leading to the formation of the precursor to this compound involves the enzyme enoyl-CoA hydratase. ebi.ac.uk This enzyme is responsible for the hydration of a double bond in an enoyl-CoA intermediate. nih.govebi.ac.uk Specifically, in the catabolism of isoleucine, enoyl-CoA hydratase acts on tiglyl-CoA. nih.gov The stereochemical outcome of this hydration is crucial as it determines the specific stereoisomer of the resulting 3-hydroxyacyl-CoA. ebi.ac.uk

Overview of its Stereochemical Complexity and Research Significance

The molecular structure of 3-hydroxy-2-methylbutanoic acid is characterized by the presence of two chiral centers. This structural feature gives rise to a total of four possible stereoisomers. These are classified into two pairs of enantiomers: the threo pair and the erythro pair.

The stereochemistry of these isomers has been a subject of scientific investigation. The absolute configurations of the four stereoisomers of the methyl ester of 3-hydroxy-2-methylbutyrate have been determined. For instance, the (+)-threo-isomer has been assigned the (2S, 3S) configuration, while the (+)-erythro-isomer is designated as (2S, 3R).

The research significance of this stereochemical complexity is rooted in the principle that the biological activity of a chiral molecule is often dependent on its specific three-dimensional arrangement. nih.gov Enzymes, being chiral themselves, typically exhibit a high degree of stereospecificity towards their substrates. wikipedia.org Therefore, the different stereoisomers of 3-hydroxy-2-methylbutyric acid are expected to interact differently with metabolic enzymes.

For example, the enzyme 3-hydroxy-2-methylbutyryl-CoA dehydrogenase specifically acts on (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. wikipedia.org This highlights the importance of the threo configuration in this particular metabolic step. The study of the metabolism and biological effects of the individual stereoisomers is an active area of research. Understanding the differential activity of the threo and erythro isomers can provide valuable insights into the normal and pathological metabolism of branched-chain amino acids. The stereospecificity of enzymes in the isoleucine pathway, such as enoyl-CoA hydratase, dictates which stereoisomers are endogenously produced. ebi.ac.uk

Interactive Data Table: Stereoisomers of 3-Hydroxy-2-methylbutyric Acid Methyl Ester

| Isomer Name | Configuration |

| (+)-threo-I | (2S, 3S) |

| (-)-threo-I | (2R, 3R) |

| (+)-erythro-I | (2S, 3R) |

| (-)-erythro-I | (2R, 3S) |

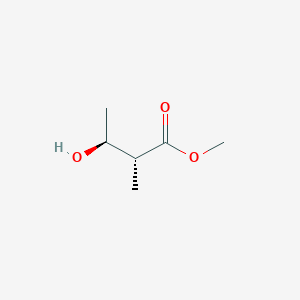

Structure

3D Structure

Properties

CAS No. |

65830-32-2 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

methyl (2R,3S)-3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3/t4-,5+/m1/s1 |

InChI Key |

FFJMPYODEQVBEX-UHNVWZDZSA-N |

SMILES |

CC(C(C)O)C(=O)OC |

Isomeric SMILES |

C[C@H]([C@H](C)O)C(=O)OC |

Canonical SMILES |

CC(C(C)O)C(=O)OC |

Origin of Product |

United States |

Stereochemical Investigations of Threo 3 Hydroxy 2 Methylbutyric Acid

Absolute Configurations of Stereoisomers

The absolute configuration of each stereocenter in the isomers of 3-hydroxy-2-methylbutyric acid has been determined through detailed chemical synthesis and analysis. Foundational research in this area successfully prepared the four stereoisomers of the corresponding methyl ester, methyl 3-hydroxy-2-methylbutyrate, and assigned their absolute configurations. oup.com

The threo diastereomers are those with the (2S, 3S) and (2R, 3R) configurations. The erythro diastereomers have the (2S, 3R) and (2R, 3S) configurations. Specifically, the dextrorotatory (+)-threo methyl ester was assigned the (2S, 3S) configuration. oup.com Conversely, the levorotatory (-)-threo form has the (2R, 3R) configuration.

The assignments for the erythro form were also determined, with the (+)-erythro methyl ester being (2S, 3R) and the (-)-erythro form being (2R, 3S). oup.com These assignments provide a definitive framework for understanding the spatial arrangement of the atoms in each specific isomer.

Table 1: Absolute Configurations of 3-Hydroxy-2-methylbutyric Acid Stereoisomers

| Diastereomer | Enantiomer | Cahn-Ingold-Prelog Configuration |

|---|---|---|

| threo | (+)-threo | (2S, 3S) |

| threo | (-)-threo | (2R, 3R) |

| erythro | (+)-erythro | (2S, 3R) |

| erythro | (-)-erythro | (2R, 3S) |

Configurations are based on the analysis of their corresponding methyl esters. oup.com

Threo- and Erythro-Diastereomeric Relationships

The terms "threo" and "erythro" are used to describe the relative stereochemistry of molecules with two adjacent chiral centers. This nomenclature originates from the structures of the four-carbon sugars, threose and erythrose. In a Fischer projection, if the two similar substituents on the adjacent chiral carbons are on the same side, the molecule is designated as an erythro diastereomer. If they are on opposite sides, it is a threo diastereomer.

For 3-hydroxy-2-methylbutyric acid, the two chiral centers are at C2 (bearing the methyl group) and C3 (bearing the hydroxyl group). The relationship between these two centers defines the diastereomeric form. The threo and erythro pairs are diastereomers of each other, meaning they are stereoisomers that are not mirror images. This difference in spatial arrangement leads to distinct physical properties, such as different boiling points, melting points, and solubility, which allows for their separation using techniques like chromatography.

The four stereoisomers of 3-hydroxy-2-methylbutyric acid can be grouped as follows:

Enantiomeric Pair 1 (threo): (2S, 3S) and (2R, 3R)

Enantiomeric Pair 2 (erythro): (2S, 3R) and (2R, 3S)

The (2S, 3S)-threo isomer is a diastereomer of both the (2S, 3R)-erythro and (2R, 3S)-erythro isomers. This fundamental stereochemical relationship is crucial for both the synthesis and the biological study of these compounds.

Enantiomeric Purity and Characterization in Research Syntheses

Ensuring the enantiomeric and diastereomeric purity of a specific stereoisomer is paramount in synthetic chemistry and for biological applications. Various analytical techniques are employed to characterize and quantify the isomeric composition of 3-hydroxy-2-methylbutyric acid samples.

Traditionally, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the methods of choice for separating and quantifying the four stereoisomers. These methods rely on chiral stationary phases that interact differently with each isomer, allowing for their separation and determination of enantiomeric excess (ee) and diastereomeric excess (de).

More recently, advanced optical methods have been developed to accelerate this process. A 2023 study reported a novel technique using circular dichroism (CD) spectroscopy in conjunction with multivariate regression models. nih.govrsc.org This approach allows for the rapid and accurate determination of the complete stereoisomeric composition of 3-hydroxy-2-methylbutanoic acid mixtures without the need for chromatographic separation. nih.govrsc.org The method involves training a machine learning model with the CD spectra of samples with known ee and de values. The trained model can then predict the composition of unknown mixtures with an error of approximately ±6%, which is suitable for high-throughput screening applications in biocatalysis and synthetic route optimization. nih.gov

Table 2: Research Methods for Stereochemical Characterization

| Method | Principle | Application to 3-Hydroxy-2-methylbutyric Acid |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of stereoisomers with a chiral stationary phase, leading to separation. | Separation and quantification of all four stereoisomers to determine enantiomeric and diastereomeric purity. |

| Circular Dichroism (CD) Spectroscopy with Machine Learning | Each stereoisomer has a characteristic CD spectrum. A trained model correlates spectral data to isomeric composition. | Rapidly determines the ee and de of mixtures without requiring physical separation of isomers. nih.govrsc.org |

Isomeric Interconversions and Stability in Biological and Synthetic Systems

The stereochemical integrity of the chiral centers in 3-hydroxy-2-methylbutyric acid can be influenced by both biological and synthetic conditions.

In biological systems, the different stereoisomers can be processed with varying selectivity by enzymes. 3-Hydroxy-2-methylbutanoic acid is a metabolite found in urine, related to the metabolism of the amino acid isoleucine. hmdb.ca In certain genetic disorders like beta-ketothiolase deficiency, abnormally high amounts of this compound are excreted, and the enantiomeric ratio can differ from normal physiological states, indicating that different enzyme systems act upon the isomers with varying degrees of enantioselectivity. hmdb.ca This suggests that while the isomers are stable, they are not interconverted freely in vivo but are instead subject to stereoselective enzymatic pathways.

In synthetic chemistry, the interconversion of diastereomers is a valuable tool for obtaining a desired stereoisomer. For example, the stereochemistry at the hydroxyl-bearing carbon (C3) can be inverted. A well-known method for achieving such an inversion is the Mitsunobu reaction. While not documented specifically for 3-hydroxy-2-methylbutyric acid itself in the reviewed literature, a patent for a structurally similar compound, (2S, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate, describes an inversion at C3 using triphenylphosphine (B44618) and diethyl azodicarboxylate to convert the (3S)-isomer into the (3R)-isomer. google.com This type of reaction proceeds through an SN2 mechanism, leading to a predictable inversion of configuration. Such a strategy could theoretically be applied to convert a threo isomer (e.g., 2S, 3S) into an erythro isomer (2S, 3R), demonstrating the synthetic accessibility and potential for controlled interconversion between the diastereomeric forms.

The stability of the chiral centers against racemization or epimerization under general laboratory conditions (e.g., changes in pH or temperature) is not extensively detailed in the primary literature, suggesting they are reasonably stable under standard handling. However, the potential for base- or acid-catalyzed epimerization, particularly at the C2 position adjacent to the carboxyl group, cannot be entirely ruled out under harsh conditions.

Biosynthetic and Metabolic Pathways of Threo 3 Hydroxy 2 Methylbutyric Acid

Valine and Isoleucine Catabolism Pathways

The metabolic journey of threo-3-hydroxy-2-methylbutyric acid is intricately linked to the breakdown of essential branched-chain amino acids (BCAAs), specifically valine and isoleucine. While it emerges from both pathways, its role differs significantly between them, appearing as a byproduct in one and a key intermediate in the other.

Origin as a Byproduct of Valine Metabolism

The catabolism of valine is a multi-step enzymatic process primarily aimed at producing succinyl-CoA, which can then enter the citric acid cycle for energy production. The main, well-documented pathway involves the conversion of valine to its corresponding alpha-keto acid, α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. Subsequent reactions convert isobutyryl-CoA to 3-hydroxyisobutyric acid. numberanalytics.com

While the primary catabolic route of valine is well-established, this compound has been identified as a byproduct of this metabolic sequence. Its formation is not part of the main energy-yielding pathway but likely arises from side reactions or the action of enzymes with broader substrate specificities. The precise enzymatic steps leading to this specific byproduct are not as extensively detailed as the main pathway. The presence of such byproducts can sometimes be indicative of metabolic overflow or specific physiological states.

Intermediacy in Isoleucine Catabolism

In contrast to its role as a byproduct in valine metabolism, this compound is a direct intermediate in the catabolism of isoleucine. The breakdown of isoleucine is crucial for producing both acetyl-CoA and propionyl-CoA.

The catabolic pathway of isoleucine begins with its transamination to 2-oxo-3-methylvaleric acid, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. youtube.com This is where the pathway to this compound begins. Through a series of reactions analogous to fatty acid beta-oxidation, 2-methylbutyryl-CoA undergoes dehydrogenation to tiglyl-CoA. Subsequently, tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA. youtube.com This hydroxylated intermediate is a form of this compound bound to coenzyme A. This intermediate is then further dehydrogenated to 2-methylacetoacetyl-CoA, which is ultimately cleaved to yield acetyl-CoA and propionyl-CoA. youtube.com The presence of 2-methyl-3-hydroxybutyric acid as a urinary metabolite further confirms its role in isoleucine catabolism. hmdb.ca

Microbial Metabolic Routes and Regulation

Microorganisms, particularly certain bacteria, have evolved diverse metabolic strategies to utilize amino acids as alternative energy sources, especially under nutrient-limiting conditions. The production of this compound and related compounds is a notable feature of these microbial pathways.

Catabolic Pathways in Specific Microorganisms (e.g., Lactococcus lactis)

Lactococcus lactis, a bacterium extensively used in the dairy industry, demonstrates a remarkable ability to catabolize branched-chain amino acids when its preferred carbohydrate sources are depleted. During periods of carbohydrate starvation, L. lactis shifts its metabolism to utilize amino acids like leucine (B10760876) and isoleucine to produce branched-chain fatty acids, including 2-methylbutyric acid. wikipedia.orgresearchgate.net This metabolic adaptation is crucial for the bacterium's survival and long-term viability in nutrient-scarce environments, such as during cheese ripening. wikipedia.org The catabolism of isoleucine in L. lactis proceeds through intermediates that are precursors to or include this compound, leading to the formation of 2-methylbutyric acid.

Production via Hydroxymethyl-glutaryl-coenzyme A and Acetyl-CoA Intermediates

Research on Lactococcus lactis has revealed a specific pathway for the production of 2-methylbutyric acid that involves key metabolic intermediates, including 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and acetyl-CoA. wikipedia.orgnih.gov In a state of carbohydrate starvation, the catabolism of amino acids like leucine leads to the formation of these intermediates. wikipedia.org These molecules are then channeled into a pathway that results in the synthesis of 2-methylbutyric acid. This process allows the bacterium to generate ATP through substrate-level phosphorylation, providing a vital energy source for survival. wikipedia.org

Metabolic Shifts in Response to Environmental Conditions (e.g., Nutrient Starvation)

The metabolic pathways in Lactococcus lactis are highly regulated and responsive to environmental cues, most notably the availability of nutrients. Under conditions of carbohydrate abundance, L. lactis primarily ferments sugars to produce lactic acid. However, upon the depletion of carbohydrates, a significant metabolic shift occurs. The bacterium enters a viable but non-culturable (VBNC) state, where it remains metabolically active but does not grow on standard media. wikipedia.org During this state, the catabolism of amino acids is induced, leading to the production of branched-chain fatty acids. wikipedia.org This switch from carbohydrate fermentation to amino acid catabolism is a critical survival strategy, enabling the organism to generate energy and essential precursors for cellular maintenance during prolonged periods of nutrient starvation. wikipedia.org

| Condition | Primary Metabolic Pathway in Lactococcus lactis | Key Products |

| Carbohydrate Abundance | Glycolysis and Lactic Acid Fermentation | Lactic Acid |

| Carbohydrate Starvation | Branched-Chain Amino Acid Catabolism | 2-Methylbutyric Acid, ATP |

Involvement in Secondary Metabolite Biosynthesis

This compound, a β-hydroxy carboxylic acid, serves as a building block in the biosynthesis of certain natural products. Its incorporation and the enzymatic modifications that can generate such hydroxylated moieties are key aspects of creating structural diversity in secondary metabolites.

While the user's prompt references an α-hydroxy acid in the context of kutznerides, it is important to clarify that this compound is a β-hydroxy acid . In the biosynthesis of complex secondary metabolites like depsipeptides, both α- and β-hydroxy acids can be incorporated into the growing chain. This incorporation is typically mediated by a nonribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) assembly line.

In these pathways, an adenylation (A) domain is responsible for recognizing and activating the specific hydroxy acid. The activated acid is then tethered as a thioester to a carrier protein domain, making it available for condensation. When a hydroxy acid is incorporated into a peptide backbone, it forms an ester bond instead of an amide bond, resulting in a depsipeptide.

While the specific incorporation of this compound into complex depsipeptides is not as widely documented as its α-hydroxy isomers, it has been identified as a constituent of other natural polymers. For instance, 3-Hydroxy-2-methylbutyrate (3H2MB) has been found as a minor component in polyhydroxyalkanoates (PHAs), which are polyesters produced by various bacteria. rsc.org In one study, a PHA synthase from Aeromonas caviae was shown to polymerize 3H2MB, demonstrating a biosynthetic pathway for its inclusion into a natural polymer. rsc.org

The natural products known as kutznerides are excellent examples of depsipeptides that incorporate a structurally similar, but distinct, α-hydroxy acid —specifically (S)-2-hydroxy-3-methylbutyric acid. These antifungal cyclic hexadepsipeptides are assembled by a modular NRPS system in the actinomycete Kutzneria sp. 744.

Hydroxylation is a common tailoring reaction in the biosynthesis of nonribosomal peptides that significantly enhances their structural and functional diversity. nih.gov This process can occur before, during, or after the assembly of the peptide chain. The enzymatic hydroxylation of precursors while they are covalently tethered to the NRPS assembly line is a fascinating mechanism that ensures precise modification.

A well-characterized example of this on-line modification is found in the biosynthesis of the aforementioned kutznerides. The kutzneride structure contains residues of 3-hydroxy-D-glutamic acid in either the threo or erythro configuration. The hydroxylation of the glutamic acid precursor occurs at the β-position while it is attached to a peptidyl carrier protein (PCP) domain of the NRPS module.

The biosynthesis involves two specific non-heme iron oxygenase enzymes, KtzO and KtzP, which catalyze this stereospecific hydroxylation. L-glutamic acid is first activated and loaded onto the PCP domain of the third module of the NRPS enzyme KtzH. Subsequently, KtzO acts on this PCP-tethered substrate to produce L-threo-hydroxyglutamic acid, while KtzP generates the L-erythro-isomer. This on-line modification highlights nature's efficient strategy for generating complex and stereochemically diverse building blocks during the assembly process.

Enzymology and Biocatalytic Synthesis of Threo 3 Hydroxy 2 Methylbutyric Acid

Enzymatic Conversion Mechanisms

The enzymatic formation of the carbon backbone of hydroxy acids often involves condensation reactions catalyzed by specific enzyme classes. While direct enzymatic synthesis of threo-3-hydroxy-2-methylbutyric acid is specialized, the underlying mechanisms can be understood by examining related enzymatic conversions.

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10) is a crucial enzyme in the mevalonate-dependent isoprenoid biosynthesis pathway. wikipedia.org Its primary biological role is to catalyze the Claisen condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA. wikipedia.orggoogle.com This reaction is a fundamental step in vital metabolic pathways, including cholesterol synthesis and the production of ketone bodies. wikipedia.orgutah.edu The enzyme mechanism involves an important catalytic cysteine residue which, upon acetylation by acetyl-CoA, forms an acetyl-enzyme thioester intermediate that subsequently reacts with a second substrate. wikipedia.orgresearchgate.net

Research has demonstrated that enzymes with HMG-CoA synthase activity can be utilized for the enzymatic production of 3-hydroxy-3-methylbutyric acid from acetone (B3395972) and an activated acetyl group donor, such as acetyl-CoA. google.comgoogle.com In this process, the enzyme facilitates the formation of a covalent bond between the oxo-group carbon of acetone and the methyl-group carbon of the acetyl-CoA. google.com While this produces the related compound 3-hydroxy-3-methylbutyric acid, it highlights the potential of HMG-CoA synthase and similar acyl-condensing enzymes to catalyze the formation of C-C bonds necessary for generating hydroxy acid structures. google.com

Beyond HMG-CoA synthase, other enzymes such as PksG proteins and C-C bond cleavage/condensation lyases are implicated in similar conversions. google.com PksG proteins are components of polyketide synthase (PKS) systems, which are known for building complex carbon chains through iterative condensation reactions. Mechanistically, the condensation reaction catalyzed by HMG-CoA synthase shares similarities with that of PKS condensing enzymes. nih.gov However, a key distinction is that HMG-CoA synthase activates the methyl group of its acetylated enzyme intermediate to attack the second substrate, a mechanism also found in some PKS enzymes. nih.gov

Enzymes with HMG-CoA lyase activity (EC 4.1.3.4) are also relevant. While these enzymes typically catalyze the cleavage of HMG-CoA, the reverse condensation reaction is mechanistically plausible under certain conditions. The ability to trap an intermediate complex of acetylated HMG-CoA synthase with its product bound suggests a dynamic catalytic process that could be engineered for synthetic purposes. researchgate.netnih.gov The use of these varied enzyme classes demonstrates a range of catalytic machinery available for the potential synthesis of hydroxy acids from simple precursors like acetone and acetyl-CoA. google.com

Stereospecific Biocatalytic Approaches

Achieving the specific threo stereochemistry of 3-hydroxy-2-methylbutyric acid requires highly selective synthetic methods. Biocatalysis provides powerful strategies, primarily through enzymatic desymmetrization and the resolution of racemic mixtures.

Enzymatic desymmetrization is a powerful technique where a prochiral substrate is selectively converted into a chiral product. This approach avoids the 50% yield limitation of classical kinetic resolutions. A notable example is the desymmetrization of 3-substituted glutaronitriles using nitrilase-containing microorganisms like Rhodococcus sp. AJ270. researchgate.net This process can yield optically active (S)-3-substituted 4-cyanobutanoic acids. The enantioselectivity of such reactions can often be significantly improved by the addition of organic solvents like acetone. researchgate.net

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. An efficient two-step enzymatic process has been developed for the large-scale production of (R)- and (S)-ethyl-3-hydroxybutyrate, important chiral building blocks. technion.ac.il

In this process, immobilized Candida antarctica lipase (B570770) B (CALB) is used first for a solvent-free acetylation of racemic ethyl-3-hydroxybutyrate, producing (S)-ethyl-3-hydroxybutyrate with high enantiomeric excess. technion.ac.il In the second step, the remaining (R)-enriched ethyl-3-acetoxybutyrate undergoes CALB-catalyzed alcoholysis to yield highly pure (R)-ethyl-3-hydroxybutyrate. technion.ac.il The efficiency of such resolutions can be influenced by the structure of the substrate; for example, using bulkier ester groups can improve the enantioselectivity of the lipase. technion.ac.il For large-scale applications, reactor design is also crucial, with batchwise loop reactors proving superior to stirred reactors by preventing attrition of the immobilized enzyme particles. technion.ac.il

Characterization of Relevant Enzymes (e.g., KtzO and KtzP Hydroxylases)

The direct introduction of a hydroxyl group at a specific position and with a defined stereochemistry is a key step in the biosynthesis of many natural products. The characterization of the enzymes responsible for these reactions provides critical insight into the formation of compounds like this compound. In the biosynthesis of kutznerides, two non-heme iron(II)/α-ketoglutarate-dependent hydroxylases, KtzO and KtzP, are responsible for the β-hydroxylation of a glutamic acid residue attached to a peptidyl carrier protein (PCP). nih.gov

Crucially, these two enzymes exhibit distinct stereospecificity. In vitro biochemical characterization has revealed that KtzO generates threo-L-hydroxyglutamic acid, while KtzP catalyzes the formation of the corresponding erythro-isomer. nih.gov This demonstrates a sophisticated biological system for controlling stereochemical outcomes. Both enzymes show high affinity for their PCP-tethered substrate, as indicated by their relatively low KM values compared to enzymes that modify free amino acids. nih.gov However, they exhibit low turnover numbers, a characteristic feature of hydroxylases acting on carrier protein-bound substrates. nih.gov

Table 1: Kinetic Parameters of KtzO and KtzP Hydroxylases

This table presents the kinetic data for the hydroxylation of the PCP-bound glutamic acid substrate by the recombinant enzymes KtzO and KtzP.

| Enzyme | Substrate | KM (µM) | kcat (min-1) |

|---|---|---|---|

| KtzO | APCP3-HN-Glu | 121.5 | 0.34 |

| KtzP | APCP3-HN-Glu | 168.9 | 0.44 |

Data sourced from a biochemical characterization study of KtzO and KtzP. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3-hydroxy-3-methylbutyric acid |

| (S)-2-hydroxy-2-methylbutyric acid |

| (S)-3-substituted 4-cyanobutanoic acid |

| Cyanohydrin |

| (R)-ethyl-3-hydroxybutyrate |

| (S)-ethyl-3-hydroxybutyrate |

| Ethyl-3-acetoxybutyrate |

| threo-L-hydroxyglutamic acid |

| erythro-L-hydroxyglutamic acid |

| Glutamic acid |

Chemical Synthesis Strategies for Threo 3 Hydroxy 2 Methylbutyric Acid and Its Derivatives

Asymmetric Synthesis Approaches for Enantiomerically Pure Forms

The generation of enantiomerically pure threo-3-hydroxy-2-methylbutyric acid hinges on asymmetric synthesis, a field dedicated to the creation of chiral compounds from achiral or racemic precursors. A key approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One prominent method is the asymmetric hydrogenation of α-keto esters using chiral ruthenium catalysts. For instance, the reduction of methyl 2-methyl-3-oxobutanoate with a Ru-BINAP complex under hydrogen pressure can yield methyl (2S,3S)-3-hydroxy-2-methylbutanoate with high enantiomeric excess (ee). Subsequent hydrolysis of the ester, typically with a base like lithium hydroxide, affords the desired (2S,3S)-3-hydroxy-2-methylbutyric acid. A critical aspect of this step is controlling the pH and temperature to prevent epimerization at the C3 position.

Another strategy to achieve high enantiopurity is Crystallization-Induced Dynamic Resolution (CIDR). This technique involves the reaction of a racemic mixture of 3-hydroxy-2-methylbutanoic acid with a chiral resolving agent, such as (1R,2S)-ephedrine, to form diastereomeric salts. The salt corresponding to the desired (2S,3S)-enantiomer is designed to be less soluble and preferentially crystallizes from the solution. The remaining undesired enantiomer in the solution can then be epimerized back to the racemic mixture, allowing for a theoretical yield of 100% for the desired enantiomer. Through successive recrystallizations, an enantiomeric excess of over 99.5% can be achieved.

Biocatalytic methods also present a powerful tool for asymmetric synthesis. Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity. For example, engineered threonine aldolases can be employed in the asymmetric synthesis of various β-hydroxy-α-amino acids, and similar enzymatic strategies could be adapted for the synthesis of the target molecule.

The absolute configurations of the four stereoisomers of methyl 3-hydroxy-2-methylbutyrate have been determined, with the (+)-threo-isomer assigned the (2S, 3S) configuration and the (+)-erythro-isomer assigned the (2S, 3R) configuration. oup.com This foundational work is critical for the development and validation of asymmetric synthetic routes.

Table 1: Asymmetric Synthesis Approaches and Reported Enantioselectivity

| Method | Starting Material | Chiral Influence | Product | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Methyl 2-methyl-3-oxobutanoate | Ru-BINAP catalyst | Methyl (2S,3S)-3-hydroxy-2-methylbutanoate | >90% |

Diastereoselective Synthesis of Threo and Erythro Isomers

The primary challenge in synthesizing 3-hydroxy-2-methylbutyric acid is controlling the relative stereochemistry of the two chiral centers to selectively form the threo or erythro diastereomer. Various diastereoselective reactions have been developed to address this.

Asymmetric aldol (B89426) reactions are a cornerstone of β-hydroxy acid synthesis. nih.gov The reaction of a chiral enolate with an aldehyde can lead to the formation of a specific diastereomer. For instance, using pseudoephedrine as a chiral auxiliary, propionamide (B166681) enolates can react with aldehydes to yield exclusively one of the four possible diastereomers with high syn selectivity. nih.gov This syn product can then be converted into the corresponding erythro β-hydroxy acid. By carefully selecting the chiral auxiliary and reaction conditions, the stereochemical outcome can be directed towards the desired isomer.

The reduction of a β-keto ester, such as methyl 2-methyl-3-oxobutanoate, can also be controlled to favor one diastereomer over the other. The choice of reducing agent and reaction conditions plays a critical role in the diastereoselectivity of this transformation. For example, diastereoselective reduction of β-enamino esters using sodium cyanoborohydride has been shown to produce multisubstituted pyrrolidines with moderate diastereoselectivity, a strategy that can be adapted for the synthesis of the target acid. google.com

For related amino-hydroxy acids, the regio- and stereo-specific ring-opening of cis-2,3-epoxy-acids with ammonia (B1221849) has been shown to yield the threo-isomer exclusively. orgsyn.org This highlights the potential of using epoxide intermediates in the diastereoselective synthesis of the target molecule.

Table 2: Diastereoselective Synthesis Strategies

| Method | Key Reagents/Intermediates | Predominant Isomer |

|---|---|---|

| Asymmetric Aldol Reaction | Pseudoephedrine-based amides | syn (leading to erythro acid) |

| Diastereoselective Reduction | β-keto esters, various reducing agents | Dependent on reagents and conditions |

Preparation of Structurally Related Analogs and Esters (e.g., Methyl Nilate)

The synthesis of esters and other analogs of this compound is important for further functionalization and for their own potential applications. "Methyl Nilate" is a common name for methyl 3-hydroxy-2-methylbutanoate, the methyl ester of the parent acid.

A common route to these esters is the direct esterification of the carboxylic acid, often under acidic conditions with the corresponding alcohol. For example, reacting 3-hydroxy-2-methylbutyric acid with methanol (B129727) in the presence of an acid catalyst will yield methyl 3-hydroxy-2-methylbutanoate.

Alternatively, these esters can be synthesized from precursors. For example, methyl 3-hydroxy-2-methylenebutanoate can be prepared and then subjected to hydrogenation to yield methyl 3-hydroxy-2-methylbutanoate. The stereochemical control of this hydrogenation step is crucial for obtaining the desired diastereomer and enantiomer.

The synthesis of other analogs, such as those with different ester groups or modifications to the hydroxyl group, can be achieved through standard functional group interconversions. For example, the hydroxyl group can be protected with various protecting groups to allow for selective reactions at other parts of the molecule.

Novel Synthetic Methodologies for β-Hydroxy Acids (e.g., Asymmetric Dihydroxylation)

The development of novel and efficient synthetic methods for β-hydroxy acids is an active area of research. One of the most powerful techniques is the Sharpless asymmetric dihydroxylation. tandfonline.com This method involves the reaction of an alkene with osmium tetroxide in the presence of a chiral ligand to produce a vicinal diol with high enantioselectivity. While not a direct synthesis of the target acid, it can be used to create key chiral intermediates. For example, the asymmetric dihydroxylation of an appropriate α,β-unsaturated ester, followed by further chemical transformations, can lead to the desired this compound.

Biocatalytic approaches are also gaining prominence as novel synthetic tools. The use of enzymes such as hydroxylases and aldolases offers a green and highly selective alternative to traditional chemical methods. nih.govrsc.org For instance, 2-oxoglutarate-dependent hydroxylases have been shown to catalyze the threo-selective hydroxylation of certain amino acids with high diastereoselectivity. nih.gov The discovery and engineering of new enzymes could open up new avenues for the efficient and environmentally friendly synthesis of this compound and its derivatives.

Dynamic kinetic asymmetric hydrogenation is another advanced methodology. This process combines in-situ racemization of a starting material with a stereoselective reaction, allowing for the conversion of a racemate into a single enantiomer of the product with a theoretical yield of 100%. The iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-amino-β-ketoesters has been shown to produce syn-β-hydroxy-α-amino acids with excellent diastereo- and enantioselectivities.

Table 3: Comparison of Novel Synthetic Methodologies

| Methodology | Key Features | Potential Application for Target Synthesis |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | High enantioselectivity in diol formation from alkenes. | Synthesis of chiral diol precursors. |

| Biocatalysis (Hydroxylases/Aldolases) | High stereoselectivity, environmentally friendly. | Direct enzymatic synthesis of the target molecule or key intermediates. |

Advanced Analytical Methodologies for Research on Threo 3 Hydroxy 2 Methylbutyric Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of threo-3-hydroxy-2-methylbutyric acid from other metabolites and for the resolution of its stereoisomers. Gas and capillary-based techniques are particularly powerful in this regard.

Chiral Gas Chromatography (GC) for Stereodifferentiation

Chiral Gas Chromatography (GC) is a critical technique for the separation and analysis of the stereoisomers of 3-hydroxy-2-methylbutyric acid. researchgate.net Due to the low volatility of the acid, a derivatization step is required prior to analysis. nih.gov This typically involves esterification of the carboxyl group and, in some cases, acylation of the hydroxyl group.

One effective method involves the conversion of the enantiomers into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can then be separated on achiral GC columns. nih.gov However, direct enantioseparation on a chiral stationary phase is more common. Research has demonstrated the successful separation of all four stereoisomers of methyl 3-hydroxy-2-methylbutanoate (the methyl ester derivative of the acid) using a chiral GC column. researchgate.net The choice of the chiral stationary phase is crucial for achieving resolution. The CP Chirasil-Dex CB column, a cyclodextrin-based stationary phase, has proven to be highly effective for the enantioseparation of these isomers. researchgate.net

The following table summarizes typical conditions used in chiral GC for the analysis of 3-hydroxy-2-methylbutyric acid derivatives.

| Parameter | Condition | Source |

| Analyte Form | Methyl ester (methyl 3-hydroxy-2-methylbutanoate) | researchgate.net |

| Column Type | Chiral Stationary Phase (e.g., CP Chirasil-Dex CB) | researchgate.net |

| Derivatization | Esterification (e.g., with methanol) | researchgate.net |

| Principle | Differential interaction of enantiomers with the chiral stationary phase, leading to different retention times. | researchgate.netmdpi.com |

This one-step GC method allows for the simultaneous identification and determination of the absolute configuration of the 3-hydroxy-2-methylbutyric acid moieties within complex mixtures. researchgate.net

High-Resolution Gas Chromatography-Time-of-Flight Mass Spectrometry (HRGC-TOF-MS)

Pairing high-resolution gas chromatography with time-of-flight mass spectrometry (HRGC-TOF-MS) provides a powerful tool for both qualitative and quantitative analysis of this compound. researchgate.netresearchgate.net This technique combines the high separation efficiency of GC with the high sensitivity, mass accuracy, and rapid data acquisition of TOF-MS. researchgate.netfao.org

In the context of analyzing 3-hydroxy-2-methylbutyric acid, HRGC-TOF-MS is used to confirm the identity of the stereoisomers separated by the chiral GC column. researchgate.net The high mass resolution allows for the determination of the elemental composition of the analyte and its fragments, significantly increasing confidence in compound identification. researchgate.net The full-spectrum acquisition mode of TOF-MS enables non-targeted screening, where data for all eluted compounds are recorded, allowing for retrospective analysis without requiring re-injection. researchgate.net

Research has successfully applied enantioselective HRGC-TOF-MS to analyze methyl 3-hydroxy-2-methylbutanoate in plant extracts, confirming the elution sequence and identity of the four stereoisomers. researchgate.net The TOF-MS provides identical mass spectra for all four isomers, underscoring the necessity of the preceding chiral chromatographic separation for their differentiation. researchgate.net

Capillary Electrophoresis for Chiral Resolution

Capillary Electrophoresis (CE) has emerged as a versatile and efficient technique for the chiral separation of hydroxy acids, including this compound, often without the need for derivatization. nih.govrsc.org The separation principle in chiral CE relies on the differential interaction of enantiomers with a chiral selector added to the background electrolyte (BGE), leading to different electrophoretic mobilities. future4200.comresearchgate.net

Several types of chiral selectors have been successfully employed for the resolution of hydroxy acids:

Cyclodextrins: Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD), are widely used. rsc.org The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity, and differences in the stability of these complexes result in separation.

Macrocyclic Antibiotics: Vancomycin (B549263) has been demonstrated as an effective chiral selector for a broad range of hydroxy acids, including β-hydroxy acids. nih.gov High-resolution separation can be achieved using a partial filling-counter current method with vancomycin in the BGE. nih.gov

Ligand-Exchange: This method involves a metal complex with a chiral ligand added to the BGE, which then forms diastereomeric complexes with the analyte enantiomers. bio-rad.com

A key advantage of CE is the ability to screen various chiral selectors quickly to find optimal separation conditions. nih.gov Factors such as the concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage are optimized to achieve baseline resolution of the enantiomers. mdpi.com

| Parameter | Description | Source |

| Technique | Capillary Electrophoresis (CE) | nih.govbio-rad.com |

| Mode | Electrokinetic Chromatography (EKC) | future4200.comnih.gov |

| Chiral Selectors | Vancomycin, 2-hydroxypropyl-β-cyclodextrin | nih.govrsc.org |

| Detection | Indirect UV Detection | nih.gov |

| Advantage | Direct analysis of underivatized acid, versatile | nih.govrsc.org |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis in Research Contexts

Mass spectrometry (MS) is indispensable for the analysis of this compound, providing definitive structural information and enabling sensitive quantification. When coupled with liquid chromatography, it forms the basis of modern metabolomics workflows.

Untargeted Metabolomics Approaches in In vitro Systems (e.g., UPLC-Orbitrap Fusion Tribrid Mass Spectrometry)

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify differences between experimental groups. thermofisher.com The combination of Ultra-Performance Liquid Chromatography (UPLC) with a high-resolution mass spectrometer, such as an Orbitrap Fusion Tribrid, is a state-of-the-art platform for this type of research. nih.govthermofisher.com

The workflow for analyzing an in vitro system (e.g., cell culture extracts) for metabolites like this compound typically involves:

Sample Preparation: Metabolites are extracted from the in vitro system, often using a cold solvent mixture like acetonitrile/methanol (B129727)/water. metabolomicsworkbench.org

UPLC Separation: The extract is injected into a UPLC system. A reversed-phase column (e.g., C18) separates metabolites based on their polarity. nih.gov

HRAM-MS Detection: The eluent from the UPLC is ionized (e.g., by Electrospray Ionization - ESI) and analyzed by the Orbitrap mass spectrometer. nih.gov The Orbitrap provides high-resolution, accurate-mass (HRAM) data (<5 ppm mass accuracy), which is crucial for assigning correct elemental formulas to detected metabolic features. mdpi.comnih.gov

Data Analysis: Sophisticated software is used to process the raw data, performing peak detection, alignment, and statistical analysis to find features that are significantly different between sample groups. mdpi.com

The Orbitrap Fusion Tribrid architecture combines a quadrupole mass filter, an Orbitrap analyzer, and a linear ion trap. thermofisher.com This allows for intelligent data acquisition strategies, where the instrument performs a high-resolution full scan to detect metabolites and then triggers fragmentation (MS/MS) scans on selected ions of interest to aid in their structural elucidation. thermofisher.com This untargeted approach allows for the discovery of unexpected changes in metabolic pathways involving this compound.

Fragmentation Analysis of Derivatized this compound

Electron Ionization (EI) mass spectrometry, typically coupled with GC, is a powerful tool for structural elucidation due to the generation of reproducible and information-rich fragmentation patterns. For a non-volatile compound like this compound, derivatization is necessary to make it amenable to GC-MS analysis. nih.gov Trimethylsilyl (B98337) (TMS) derivatization is a common strategy, where active hydrogens on the carboxyl and hydroxyl groups are replaced by Me₃Si groups. nist.govchalmers.se

The mass spectrum of the di-TMS derivative of a closely related isomer, 2-hydroxy-3-methylbutyric acid, provides insight into the expected fragmentation. nist.gov For a 3-hydroxy acid derivative, specific fragmentation pathways are expected. For instance, the fragmentation of 3-hydroxy fatty acid methyl esters often yields a characteristic base peak at m/z 103, corresponding to the [CH(OH)CH₂COOCH₃]⁺ fragment or a related structure resulting from cleavage beta to the hydroxyl group. researchgate.net

Analysis of the fragmentation patterns of TMS-derivatized hydroxy acids reveals several key fragmentation mechanisms:

Loss of a Methyl Group: A primary fragmentation is the loss of a methyl radical (•CH₃) from one of the TMS groups, resulting in an [M-15]⁺ ion. chalmers.se

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to a functional group is common. For a 2-hydroxy-3-methylbutyric acid di-TMS derivative, cleavage between C2 and C3 would be significant.

Rearrangements: Rearrangements involving the migration of a TMS group are characteristic of these derivatives and can lead to structurally informative ions. chalmers.se

The table below outlines some of the expected key fragment ions for the di-TMS derivative of 3-hydroxy-2-methylbutyric acid based on known fragmentation rules for similar compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity/Origin | Source |

| M-15 | [M - CH₃]⁺: Loss of a methyl group from a TMS moiety. | chalmers.se |

| M-89 | [M - OSi(CH₃)₃]⁺: Loss of a trimethylsiloxy radical. | chalmers.se |

| 117 | [(CH₃)₂C=O-Si(CH₃)₃]⁺: Ion from cleavage between C2 and C3. | nist.govchalmers.se |

| 147 | [(CH₃)₃Si-O=C-OH]⁺ or similar rearrangement ion. | chalmers.se |

| 73 | [Si(CH₃)₃]⁺: The trimethylsilyl cation. | nist.govchalmers.se |

By carefully analyzing these fragmentation patterns, researchers can confirm the structure of the derivatized acid and distinguish it from isomeric compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pathway Delineation and Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and metabolic pathways of chemical compounds. In the study of this compound, NMR is indispensable for the unambiguous characterization of its diastereomers and for elucidating its biosynthetic origins.

Isomer Characterization

This compound has two chiral centers, giving rise to two pairs of enantiomers: the threo and erythro diastereomers. NMR spectroscopy is a primary method for distinguishing between these isomers. The different spatial arrangement of the substituents in the threo and erythro forms leads to distinct chemical environments for the protons and carbon atoms, resulting in measurable differences in their NMR spectra, particularly in chemical shifts (δ) and spin-spin coupling constants (J-values).

The differentiation is based on the subtle but significant variations in the magnetic shielding experienced by the nuclei in each isomer. For instance, the coupling constants between the protons on the C2 and C3 carbons (H-2 and H-3) are typically different for the threo and erythro isomers due to their different dihedral angles, as described by the Karplus equation.

¹H NMR Spectroscopy: Proton NMR spectra provide key information for stereochemical assignment. The chemical shifts of the methyl groups and the methine protons, as well as the coupling constants between them, are particularly informative. For example, in one study, the stereochemical integrity of (2S,3S)-3-hydroxy-2-methylbutanoate was confirmed using ¹H-NMR, where the C3 hydroxyl proton appeared as a doublet of doublets at δ 4.07 ppm (J = 6.4, 3.5 Hz), and the C2 methyl group was observed as a doublet at δ 0.94 ppm (J = 6.3 Hz) . Data for the (2S,3R)-erythro isomer is available from databases like the Human Metabolome Database (HMDB) nih.gov.

¹³C NMR Spectroscopy: Carbon NMR provides complementary data for structural elucidation. The chemical shifts of the carbon atoms in the backbone and the methyl groups will differ between the threo and erythro isomers. For instance, the Biological Magnetic Resonance Bank (BMRB) provides assigned ¹³C NMR data for (S)-(+)-2-hydroxy-3-methylbutyric acid (an erythro isomer), showing distinct signals for the different carbon environments within the molecule .

Interactive Data Table: Representative ¹H NMR Data for 3-Hydroxy-2-methylbutyric Acid Isomers

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| (2S,3S)-threo | C2-H | - | - | - |

| C3-H | 4.07 | dd | 6.4, 3.5 | |

| C2-CH₃ | 0.94 | d | 6.3 | |

| C3-CH₃ | - | - | - | |

| (2S,3R)-erythro | C2-H | 2.43 | m | - |

| C3-H | 4.05 | m | - | |

| C2-CH₃ | 1.15 | d | 7.2 | |

| C3-CH₃ | 1.20 | d | 6.4 |

Note: Data is compiled from multiple sources and may have been recorded under different experimental conditions. A direct comparison under identical conditions would be required for definitive assignment.

Interactive Data Table: Representative ¹³C NMR Data for a 3-Hydroxy-2-methylbutyric Acid Isomer

| Isomer | Carbon | Chemical Shift (ppm) |

| (S)-(+)-2-hydroxy-3-methylbutyric acid | C1 (COOH) | 183.83 |

| C2 | 79.99 | |

| C3 | 34.15 | |

| C4 (C3-CH₃) | 18.35 | |

| C5 (C2-CH₃) | 21.36 |

Source: BMRB entry bmse000570 . Note: This entry is for an isomer of 2-hydroxy-3-methylbutyric acid, which has a different substitution pattern but illustrates the type of data obtained.

Pathway Delineation

NMR spectroscopy, particularly when combined with stable isotope labeling, is a formidable tool for tracing metabolic pathways (a technique often referred to as Stable Isotope Resolved Metabolomics or SIRM) nih.govnih.gov. This methodology allows researchers to follow the journey of atoms from a labeled precursor molecule into various metabolites.

This compound is known to be a metabolite in the catabolic pathway of the amino acid isoleucine . To definitively delineate this pathway using NMR, one could administer ¹³C-labeled L-isoleucine to a biological system (e.g., cell culture, organism). After a period of metabolism, the cellular components would be extracted, and the resulting mixture of metabolites analyzed by NMR.

The presence of ¹³C atoms in the this compound molecule would be directly observable in the ¹³C NMR spectrum. Furthermore, the position of the ¹³C labels within the molecule's carbon skeleton can be determined. This is achieved by analyzing the ¹³C-¹³C coupling patterns in one-dimensional (1D) or two-dimensional (2D) NMR spectra. For example, if a specific carbon in the isoleucine precursor is labeled, observing that label in a corresponding position in the this compound product provides direct evidence of the metabolic conversion.

Advanced 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the signals of protons and carbons, confirming the structure of the labeled product and the precise location of the isotopic labels. This information is crucial for reconstructing the sequence of biochemical reactions and identifying the specific enzymes involved in the transformation of isoleucine to this compound. While general protocols for such studies are well-established, specific applications detailing the complete pathway delineation for this particular threo isomer using NMR were not found in the searched literature.

Biological Functions and Molecular Interactions of Threo 3 Hydroxy 2 Methylbutyric Acid Non Clinical Focus

Role in Cellular Signaling Pathways

Recent research has illuminated the involvement of Threo-3-Hydroxy-2-methylbutyric acid in fundamental cellular signaling processes, particularly within intestinal epithelial cells.

Upregulation of MYC Signaling Pathway in Intestinal Epithelial Cells (Mechanistic Studies in Model Systems)

Mechanistic studies have identified this compound as a key metabolite capable of promoting the proliferation of intestinal epithelial cells. This effect is achieved through the upregulation of the MYC signaling pathway, a central regulator of cell growth and proliferation. The proto-oncogene MYC is a critical factor in the homeostasis of the intestinal epithelium, and its dysregulation is implicated in various intestinal pathologies.

Research utilizing a mouse model with a high-fat diet demonstrated that metabolites from the probiotic Lactobacillus paracasei BD5115 promote the proliferation of intestinal epithelial cells (IECs). Further analysis of the active components within these metabolites identified 2-hydroxy-3-methylbutyric acid (an alternative name for this compound) as a significantly enriched compound. Subsequent treatment of Caco-2 cells, a human colon adenocarcinoma cell line, with this compound led to a significant increase in the expression of the MYC gene, thereby confirming its role in activating this critical signaling pathway.

Interaction with Transcriptional Regulation Components (e.g., MAFF/MBP1 Interaction)

The upregulation of MYC expression by this compound is mediated through a newly identified signaling cascade involving the interaction of specific transcription factors. Single-cell sequencing has revealed that the bZIP transcription factor MAFF is specifically expressed in certain intestinal epithelial cells.

Further investigation has shown that MAFF interacts with the c-myc promoter-binding protein 1 (MBP1). This MAFF/MBP1 complex then binds to the promoter region of the MYC gene, leading to its enhanced expression. Therefore, this compound promotes the proliferation of intestinal epithelial cells by activating a signaling pathway that relies on the MAFF/MBP1 interaction to drive MYC gene expression.

Metabolite in Diverse Biological Systems Beyond Direct Clinical Application

This compound is not only a signaling molecule but is also found as a structural component in a variety of natural products across different biological kingdoms.

Occurrence as Esterifying Moiety in Plant Natural Products (e.g., Macrocyclic Oligosaccharides, Saponins, Oxanthrones)

While the presence of this compound and its stereoisomers has been reported in the plant kingdom, detailed evidence of its role as an esterifying moiety in complex natural products such as macrocyclic oligosaccharides, saponins, and oxanthrones is limited in the currently available scientific literature. One of its stereoisomers, (2R,3R)-3-hydroxy-2-methylbutanoic acid, has been reported in Cuscuta chinensis nih.gov. However, further research is required to fully elucidate its distribution and function as a building block in a wider range of plant-derived compounds.

Presence in Microbial Antigens (e.g., Mycobacterium avium)

The cell walls of mycobacteria are rich in complex lipids, including mycolic acids, which are high-molecular-weight α-alkyl, β-hydroxy fatty acids. These molecules are crucial for the structural integrity and pathogenicity of bacteria such as Mycobacterium avium. While mycolic acids are a well-known class of branched-chain hydroxy fatty acids, specific and direct identification of this compound as a constituent of mycolic acids or other antigens in Mycobacterium avium is not explicitly detailed in the available literature. A systematic study of the 3-hydroxy fatty acid composition of various mycobacterial species identified a range of straight-chain, 2-methyl-branched, and 2,4,6-trimethyl-branched hydroxy fatty acids, but did not specifically list this compound nih.gov. The lipid composition of M. avium is known to include other complex lipids like glycopeptidolipids, which are also antigenic nih.gov.

General Biological Significance as a Branched-Chain Hydroxy Fatty Acid

As a member of the branched-chain hydroxy fatty acids (BCHFA), this compound shares in the broader biological significance of this class of molecules. BCHFA are important components of cellular membranes and are involved in various metabolic processes.

They are known to influence the fluidity of cell membranes and are less susceptible to oxidation compared to unsaturated fatty acids. In some bacteria, BCHFA can constitute a significant portion of the membrane lipid fatty acids, contributing to the maintenance of membrane fluidity. Furthermore, BCHFA have distinct metabolic pathways compared to straight-chain fatty acids and are recognized for their unique physiological regulatory functions. For instance, they play a role in the gastrointestinal tract of healthy newborns and are important for intestinal colonization foodb.ca.

Emerging Research Frontiers and Methodological Advancements

Integrated Omics Approaches in Threo-3-Hydroxy-2-methylbutyric Acid Research

The study of this compound is increasingly benefiting from integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of its biological context. mdpi.comnih.gov Single-omics analyses are often insufficient to unravel the complex mechanisms of metabolic pathways. nih.gov By integrating multiple layers of biological information, researchers can move beyond simple quantification to understand the dynamic interplay between genes, proteins, and metabolites. mdpi.commdpi.com

Metabolomics, the large-scale study of small molecules, serves as a cornerstone for this research, directly identifying and quantifying this compound and related metabolites in various biological samples. researchgate.net When combined with proteomics, which analyzes the entire protein complement, it is possible to correlate the abundance of this compound with the expression levels of specific enzymes involved in its synthesis or degradation. nih.govnih.gov For instance, a proteomics study on patients undergoing hemodialysis investigated the association between circulating 2-methylbutyric acid and 181 cardiovascular proteins, identifying a negative association with bone morphogenetic protein 6 (BMP-6). nih.govnih.gov

Transcriptomics adds another layer of data by measuring gene expression levels, offering insights into the regulatory networks that control the enzymes in the metabolic pathway of this compound. mdpi.com The integration of these datasets, often facilitated by bioinformatics platforms like the R package mixOmics, allows for the construction of comprehensive models that can reveal complex biological patterns and interactions that would be missed by single-omics analyses. nih.gov This systems biology approach is crucial for elucidating the compound's role in broader metabolic networks, such as its connection to isoleucine catabolism and ketogenesis. healthmatters.io

Table 1: Application of Omics Technologies in Hydroxy Acid Research

| Omics Technology | Objective | Application to this compound Research | Key Findings/Potential Insights |

|---|---|---|---|

| Metabolomics | Quantify small molecule metabolites. | Direct detection and quantification in biofluids and tissues. researchgate.net | Identifies changes in concentration in response to physiological or pathological states. |

| Proteomics | Analyze the entire set of proteins. | Identify and quantify enzymes and transporters involved in its metabolic pathway. nih.gov | Links compound levels to specific protein expression, revealing potential functional relationships. nih.gov |

| Transcriptomics | Measure gene expression levels (RNA). | Quantify the transcripts of genes encoding for relevant enzymes. mdpi.com | Uncovers regulatory control mechanisms governing the compound's synthesis and degradation. |

| Integrated Multi-Omics | Combine and analyze data from multiple omics layers. mdpi.com | Build comprehensive models of metabolic networks involving the compound. nih.gov | Provides a systems-level understanding of its biological role and interactions. mdpi.com |

Engineering Biosynthetic Pathways for Targeted Production and Stereocontrol

Metabolic engineering is a rapidly advancing frontier for producing specific stereoisomers of valuable chiral compounds like this compound. Researchers are designing and optimizing biosynthetic pathways in microbial hosts, such as Escherichia coli and cyanobacteria, to achieve targeted production directly from simple carbon sources. nih.govnih.gov The core of this approach involves introducing and expressing a set of genes encoding the necessary enzymes to construct a novel metabolic route. nih.gov

For example, a common strategy for producing related hydroxyalkanoates involves a three-step pathway starting from acetyl-CoA. nih.gov This typically includes:

A β-ketothiolase (e.g., PhaA from Ralstonia eutropha) to condense two acetyl-CoA molecules into acetoacetyl-CoA. nih.gov

An acetoacetyl-CoA reductase (e.g., PhaB from Ralstonia eutropha) to reduce the intermediate to (R)-3-hydroxybutyryl-CoA. nih.gov

A CoA-transferase (e.g., Pct from Clostridium beijerinckii) or a thioesterase to release the final product, (R)-3-hydroxybutyric acid. nih.gov

Achieving stereocontrol is a critical challenge. The choice of enzymes, particularly the reductase, is paramount as they often exhibit high stereoselectivity, determining the final configuration of the chiral centers. For instance, different reductases can be screened to selectively produce either the (R) or (S) enantiomer. Furthermore, the discovery that PHA synthases, like PhaCAc from Aeromonas caviae, can polymerize 3-hydroxy-2-methylbutyrate (3H2MB) opens possibilities for producing copolymers with this specific monomer. rsc.org In one study, expressing this synthase in E. coli fed with tiglic acid resulted in a copolymer of 3-hydroxybutyrate (B1226725) (3HB) and up to 37 mol% 3H2MB. rsc.org This demonstrates the potential to create novel biopolymers by engineering pathways that can incorporate precursors of this compound.

Table 2: Key Enzymes in Engineered Biosynthesis of Hydroxyalkanoates

| Enzyme | EC Number | Function | Example Source Organism | Reference |

|---|---|---|---|---|

| β-Ketothiolase (PhaA) | 2.3.1.9 | Condensation of two Acetyl-CoA molecules. | Ralstonia eutropha | nih.gov |

| Acetoacetyl-CoA Reductase (PhaB) | 1.1.1.36 | Reduction of Acetoacetyl-CoA to 3-Hydroxybutyryl-CoA. | Ralstonia eutropha | nih.gov |

| Propionyl-CoA Transferase (Pct) | 2.8.3.1 | CoA transfer to release the final acid product. | Clostridium beijerinckii | nih.gov |

| PHA Synthase (PhaCAc) | 2.3.1.- | Polymerization of hydroxyalkanoate monomers. | Aeromonas caviae | rsc.org |

| HMG-CoA Synthase | 2.3.3.10 | Catalyzes condensation of acetyl-CoA and an oxo group. | Avian | google.comnih.gov |

Advanced Computational Modeling for Stereochemistry and Enzyme Mechanisms

Computational modeling has become an indispensable tool for understanding the intricate details of enzyme mechanisms and the basis of stereoselectivity at an atomic level. nih.gov Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations provide powerful frameworks for investigating the synthesis of chiral molecules like this compound.

These computational methods allow researchers to visualize and analyze the transient events within an enzyme's active site. For enzymes like HMG-CoA synthase, which catalyzes a condensation reaction similar to steps in the biosynthesis of hydroxy acids, high-resolution structural data combined with computational analysis can elucidate the entire catalytic cycle. nih.gov This includes the binding of substrates like acetyl-CoA, the formation of covalent intermediates, and the final product release. nih.gov

A key application is in understanding and predicting stereochemistry. By modeling the interaction between a substrate and the amino acid residues in an enzyme's active site, scientists can determine why a particular stereoisomer is preferentially formed. For example, molecular modeling was used to interpret why both (R)- and (S)-selective hydroxynitrile lyases produced the same (S)-cyanohydrin when presented with a specific substrate, revealing the subtle geometric constraints that dictate the reaction's outcome. nih.gov This predictive power is invaluable for enzyme engineering, guiding site-directed mutagenesis efforts to alter or improve the stereoselectivity of an enzyme for the targeted synthesis of a specific isomer of 3-hydroxy-2-methylbutyric acid.

Table 3: Computational Methods in Enzyme Mechanism and Stereochemistry Analysis

| Computational Method | Primary Function | Application in this compound Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a substrate when bound to an enzyme's active site. | To model how precursors of the compound fit into the active site of synthetases and reductases. |

| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of atoms and molecules over time. | To observe the dynamic behavior of the enzyme-substrate complex and identify key interactions for catalysis and stereocontrol. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-accuracy quantum mechanics for the active site with classical mechanics for the surrounding protein. | To model the electronic details of bond formation and cleavage during the enzymatic reaction, explaining the reaction mechanism. |

| Homology Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a related protein. | To generate structural models of uncharacterized enzymes in the biosynthetic pathway when experimental structures are unavailable. |

Exploration of Novel Biological Roles in Non-Mammalian Systems

While much of the research on short-chain fatty acids has focused on mammalian metabolism, emerging studies are uncovering the presence and functional significance of 2-hydroxy acids in a diverse range of non-mammalian organisms, including plants, bacteria, and fungi. nih.govnih.gov These findings suggest that this compound or its close analogs may play previously unrecognized roles in the broader biological world.

In the plant kingdom, various 2-hydroxy acids are integral components of primary metabolism, participating in fundamental processes like the tricarboxylic acid (TCA) cycle and photorespiration. nih.gov For example, malate, a 2-hydroxy acid, is a central metabolite in plant energy metabolism and biosynthesis. nih.gov The presence of (2R,3R)-3-hydroxy-2-methylbutanoic acid has been reported in the parasitic plant Cuscuta chinensis, although its specific function remains to be elucidated. nih.gov

In the microbial world, certain bacteria are known to produce and secrete hydroxy fatty acids. Lactobacillus plantarum, a lactic acid bacterium, produces several 3-hydroxy fatty acids that exhibit antifungal activity against various molds and yeasts. nih.gov These compounds are excreted by living bacterial cells and are thought to function by increasing the permeability of fungal membranes. nih.gov This suggests a potential role for such compounds in microbial competition and defense. Additionally, 3-hydroxy-2-methylbutyrate has been identified as a component of polyhydroxyalkanoates (PHAs) synthesized by bacteria in activated sludge, indicating its role as a monomer for bioplastic synthesis. rsc.org These discoveries highlight the potential for finding novel biological functions and applications for this compound by studying its occurrence and activity in diverse ecological niches.

Table 4: Presence and Potential Roles of Related Hydroxy Acids in Non-Mammalian Systems

| System | Compound/Class | Observed/Potential Role | Reference |

|---|---|---|---|

| Plants (Cuscuta chinensis) | (2R,3R)-3-hydroxy-2-methylbutanoic acid | Identified as a constituent; specific function unknown. | nih.gov |

| Plants (General) | 2-Hydroxy acids (e.g., malate, lactate) | Intermediates in primary metabolism (TCA cycle, photorespiration). | nih.gov |

| Bacteria (Lactobacillus plantarum) | 3-Hydroxy fatty acids | Excreted as antifungal agents for defense. | nih.gov |

| Bacteria (Activated Sludge) | 3-Hydroxy-2-methylbutyrate | Monomer unit in the biosynthesis of polyhydroxyalkanoate (PHA) bioplastics. | rsc.org |

Q & A

Basic Question: How can researchers differentiate Threo-3-Hydroxy-2-methylbutyric acid from its stereoisomers in synthetic mixtures?

Methodological Answer:

Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak AD-H), are critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and 2D NOESY, can resolve stereochemical ambiguities by analyzing coupling constants and spatial interactions between protons. For quantification, circular dichroism (CD) spectroscopy may validate enantiomeric purity .

Advanced Question: What experimental strategies address contradictions in reported bioactivity data for this compound across in vitro studies?

Methodological Answer:

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or enantiomeric purity. To mitigate this:

- Standardize chiral purity : Use chiral chromatography to ensure ≥98% enantiomeric excess.

- Control microenvironment : Replicate physiological conditions (e.g., 37°C, pH 7.4) in cell-based assays.

- Cross-validate : Compare results across orthogonal assays (e.g., enzymatic activity vs. metabolomic profiling). Evidence from metabolic studies (e.g., p-value <0.0001 in sickle cell disease models) highlights context-dependent bioactivity .

Basic Question: What are the optimal analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., -labeled analogs) ensures precision. Derivatization with pentafluorobenzyl bromide enhances ionization efficiency in negative-ion mode. For low-concentration samples, solid-phase extraction (SPE) using C18 cartridges improves sensitivity .

Advanced Question: How does this compound influence branched-chain amino acid (BCAA) metabolism in rare genetic disorders?

Methodological Answer:

Inherited metabolic disorders like maple syrup urine disease (MSUD) show dysregulated BCAA catabolism. Isotopic tracing with -labeled this compound in fibroblast cultures can map its role in ketogenesis and NADH/NAD+ redox balance. Metabolomic workflows (GC-MS or LC-MS) paired with pathway analysis tools (e.g., MetaboAnalyst) reveal perturbations in propionyl-CoA and acetyl-CoA pathways .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods (minimum airflow velocity: 0.5 m/s) to prevent aerosol exposure.

- PPE : Nitrile gloves (≥0.11 mm thickness), ANSI Z87.1-certified goggles, and lab coats.

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation .

Advanced Question: What are the challenges in achieving stereoselective synthesis of this compound, and how can they be overcome?

Methodological Answer:

The threo configuration requires asymmetric catalysis. Strategies include:

- Biocatalytic routes : Use ketoreductases (e.g., KRED-101) with NADPH cofactor recycling for >90% enantiomeric excess.

- Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during aldol reactions.

- Dynamic kinetic resolution : Ruthenium-based catalysts enable racemization and selective crystallization .

Basic Question: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies using accelerated degradation (40°C/75% RH for 6 months) and pH titration (1–13) show:

- Optimal stability : pH 5–7, with <5% degradation over 12 months at 4°C.

- Degradation products : 2-methylbutyric acid (acidic conditions) and lactones (alkaline conditions). Monitor via HPLC-UV (210 nm) .

Advanced Question: Can this compound serve as a biomarker for metabolic dysregulation, and how can this be validated?

Methodological Answer:

In sickle cell disease, its elevated levels (FDR = 0.0015) correlate with oxidative stress. Validation requires:

- Cohort studies : Measure plasma concentrations in patient vs. control cohorts using LC-MS.

- Mechanistic assays : Knockout models (e.g., CRISPR-Cas9 in hepatocytes) to assess pathway disruption.

- Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) to distinguish biomarker efficacy .

Basic Question: What are the best practices for chiral resolution of this compound in preparative-scale synthesis?

Methodological Answer:

- Chiral stationary phases : Use preparative HPLC with Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate).

- Mobile phase : Hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid enhances resolution (α >1.5).

- Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine improves yield .

Advanced Question: How can isotopic labeling elucidate the metabolic fate of this compound in vivo?

Methodological Answer:

- Tracer design : Synthesize -labeled this compound via microbial fermentation (e.g., E. coli BL21 with -glucose).

- In vivo tracking : Administer tracers in rodent models and analyze isotopomer distributions in plasma/tissue extracts via high-resolution MS (Orbitrap Fusion Lumos).

- Flux analysis : Computational tools (e.g., INCA) model carbon flux through TCA cycle and ketone body pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.